molecular formula C19H25Br2N3 B12926488 4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide CAS No. 21199-47-3

4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide

Cat. No.: B12926488
CAS No.: 21199-47-3
M. Wt: 455.2 g/mol
InChI Key: UANVKVVDFUVFDF-UHFFFAOYSA-M
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Description

This cationic pyridinium derivative features an indol-2-yl substituent at the 4-position of the pyridinium ring and a 3-(trimethylammonio)propyl chain at the 1-position, with dibromide counterions. Its molecular formula is C₂₂H₃₁N₃·2Br (MW: 497.31) .

Properties

CAS No.

21199-47-3

Molecular Formula

C19H25Br2N3

Molecular Weight

455.2 g/mol

IUPAC Name

3-[4-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

InChI

InChI=1S/C19H24N3.2BrH/c1-22(2,3)14-6-11-21-12-9-16(10-13-21)19-15-17-7-4-5-8-18(17)20-19;;/h4-5,7-10,12-13,15H,6,11,14H2,1-3H3;2*1H/q+1;;/p-1

InChI Key

UANVKVVDFUVFDF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Quaternization: The final step involves the quaternization of the pyridine nitrogen with 3-(trimethylammonio)propyl bromide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quaternary ammonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

    Oxidation: Indoxyl derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-2-yl)-1-(3-(trimethylammonio)propyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogues with Indole Moieties

4-[2-(1H-Indol-3-yl)ethyl]-1-[3-(trimethylammonio)propyl]pyridinium Dibromide (CAS 21199-25-7)
  • Structure : Differs by an ethyl linker between the indol-3-yl group and pyridinium ring.
  • Molecular Weight : 497.31 .
  • Indol-3-yl vs. indol-2-yl substitution may influence interactions with biological targets (e.g., nucleic acids or proteins) due to positional isomerism.
Pyridinium,4-[2-(1-methyl-1H-indol-3-yl)ethyl]-1-[3-(trimethylammonio)propyl]-, Dibromide (CAS 21199-35-9)
  • Structure : Adds a methyl group at the indole nitrogen and retains the ethyl linker .
  • Enhanced steric hindrance may limit access to binding pockets compared to the unmethylated target compound.

Pyridinium Derivatives with Extended Conjugation

2,4-Bis((E)-4-(Dimethylamino)styryl)-1-(3-(trimethylammonio)propyl)pyridinium Dibromide (3a)
  • Structure : Features styryl groups at the 2- and 4-positions of the pyridinium core .
  • Molecular Weight : 795.5.
  • Key Properties: Extended π-conjugation enhances fluorescence intensity, making it superior for imaging applications. Dimethylamino groups improve solubility in polar solvents.
  • Applications : Primarily used as a fluorescent probe for nucleic acids or membranes.
FM4-64 (Pyridinium, 4-(p-diethylaminophenylhexatrienyl)-1-(3-triethylammoniopropyl)-, Dibromide)
  • Structure: Contains a hexatrienyl-diethylaminophenyl substituent .
  • Applications : Widely employed as a membrane stain due to its lipophilic tail and cationic head.
  • Comparison :
    • The target compound’s indole group may offer specificity for nucleic acids, whereas FM4-64 preferentially localizes to membranes.

Bulky Substituted Pyridinium Compounds

1-(3-(Trimethylammonio)propyl)-4-(Triphenylmethyl)pyridinium Dibromide
  • Structure : Substituted with a triphenylmethyl group at the 4-position .
  • Key Differences :
    • Bulky triphenylmethyl group reduces aqueous solubility, limiting biological applicability.
    • Steric hindrance may prevent interactions with planar targets (e.g., DNA intercalation).

Heterocyclic Cationic Derivatives

3-Methyl-2-{3-{1-[3-(Trimethylammonio)propyl]-4(1H)-Pyridinylidene}-Methyl}-1,3-Benzoxazol-3-Ium Diiodide
  • Structure : Combines a benzoxazole ring with a pyridinium core .
  • Applications : Likely used in fluorescence or staining due to its fused heterocyclic system.
  • Comparison :
    • The benzoxazole moiety may shift absorption/emission wavelengths compared to indole-based compounds.

Biological Activity

4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide, also known as 3-(1H-indol-2-yl)-1-[3-(trimethylammonio)propyl]pyridinium dibromide, is a cationic compound with significant potential in biological applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula : C19H25Br2N3
  • Molecular Weight : 455.23 g/mol
  • CAS Number : 21199-46-2

The compound features an indole ring and a pyridinium moiety, which contribute to its biological activity through mechanisms such as DNA binding and modulation of cellular processes.

Antimicrobial Properties

Research indicates that compounds with indole and pyridinium structures exhibit antimicrobial activity. For instance, derivatives of indole have been shown to possess significant antibacterial effects against various pathogens. The presence of the trimethylammonio group enhances solubility and bioavailability, potentially increasing efficacy against microbial strains.

Anticancer Activity

Studies have highlighted the potential of indole derivatives as anticancer agents. The ability of this compound to stabilize G-quadruplex DNA structures may inhibit cancer cell proliferation by disrupting critical cellular processes.

A notable study demonstrated that similar compounds could selectively bind to G-quadruplexes, leading to increased apoptosis in cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Neuroprotective Effects

Preliminary findings suggest that this compound may exhibit neuroprotective properties. The trimethylammonio group can facilitate interactions with neural receptors, potentially influencing neurotransmitter systems. Such interactions are essential for developing treatments for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various indole derivatives found that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria.
  • G-Quadruplex Stabilization : In vitro assays demonstrated that the compound effectively stabilizes G-quadruplex structures, which are implicated in cancer cell growth regulation. Binding affinity studies revealed a strong interaction with specific G-rich sequences, suggesting its potential as a therapeutic agent in oncology.
  • Neuroprotection : Experimental models indicated that the compound could mitigate oxidative stress in neuronal cells, showcasing its potential for treating conditions like Alzheimer's disease.

Data Table

Biological ActivityObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis via G-quadruplex stabilization
NeuroprotectiveReduces oxidative stress in neuronal cells

Q & A

Q. What synthetic strategies are effective for introducing the trimethylammonium propyl group into pyridinium-indole systems?

The quaternization of pyridine derivatives with alkyl halides or propargyl bromides is a common method for introducing trimethylammonium groups. For example, the reaction of pyridine with 3-bromopropyltrimethylammonium bromide under reflux in polar solvents (e.g., acetonitrile) can yield cationic pyridinium salts. Computational modeling (e.g., density functional theory) can predict reaction feasibility and optimize conditions, as demonstrated in hybrid computational-experimental frameworks .

Q. What separation technologies are recommended for purifying cationic pyridinium derivatives like this compound?

Membrane-based separation (e.g., nanofiltration) and ion-exchange chromatography are effective for isolating cationic species. These methods leverage charge interactions to achieve high purity. The Canadian Research and Development Classification (CRDC) highlights membrane technologies (RDF2050104) as critical for chemical engineering processes involving ionic compounds .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY) are essential. For example, ¹H NMR can verify the indole and pyridinium proton environments, while HR-MS confirms the molecular ion peak. Cross-referencing with quantum chemical calculations (e.g., NMR chemical shift predictions) enhances validation accuracy .

Advanced Research Questions

Q. How can reaction path search methods resolve contradictions in reaction mechanisms involving this compound?

Quantum chemical reaction path searches (e.g., using the artificial force-induced reaction method) can model intermediate states and transition barriers. Integrating these with experimental kinetics data (e.g., via Arrhenius plots) identifies dominant pathways. The ICReDD framework exemplifies this approach, where computational predictions guide targeted experiments to validate or discard competing mechanisms .

Q. What statistical designs are optimal for optimizing reaction conditions (e.g., solvent, temperature) for this compound’s synthesis?

Response surface methodology (RSM) or fractional factorial designs minimize experimental runs while maximizing data robustness. For instance, a central composite design can optimize solvent polarity and temperature effects on yield. Evidence from chemical technology journals supports these methods for reducing trial-and-error inefficiencies .

Q. How can process control and simulation techniques scale up synthesis while maintaining yield and purity?

Dynamic process simulation tools (e.g., Aspen Plus) model heat transfer, mixing efficiency, and reagent diffusion at scale. Coupling these with real-time monitoring (e.g., in-line FTIR or Raman spectroscopy) ensures consistent product quality. CRDC subclass RDF2050108 emphasizes such integration for industrial translation .

Q. What methodologies address stability challenges (e.g., hydrolysis) in aqueous formulations of this compound?

Accelerated stability studies under varying pH and temperature, paired with UV-Vis or LC-MS degradation profiling, identify decomposition pathways. Computational solvation free energy calculations (e.g., COSMO-RS) predict hydrolysis susceptibility, enabling formulation adjustments (e.g., buffering agents) .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile contradictory catalytic activity data for this compound?

Multivariate analysis (e.g., principal component analysis) isolates variables (e.g., trace impurities, solvent effects) causing discrepancies. Cross-validating with controlled replicates and standardized protocols (e.g., CRDC’s RDF2050108 guidelines) ensures reproducibility. Statistical outlier detection methods (e.g., Grubbs’ test) further refine datasets .

Q. What role does the indole moiety play in modulating this compound’s electronic properties?

Comparative spectroscopic studies (e.g., UV-Vis and cyclic voltammetry) between indole-containing and indole-free analogs quantify electronic effects. Density functional theory (DFT) calculations map HOMO-LUMO gaps and charge distribution, linking structural features to reactivity trends .

Specialized Applications

Q. Can this compound serve as a fluorescent probe in biological systems?

Styryl-based pyridinium dyes (e.g., RH 414) exhibit fluorescence properties due to extended π-conjugation. Testing this compound’s excitation/emission profiles in vitro (e.g., fluorescence microscopy with cell membranes) and comparing it to known dyes (e.g., ) can validate its utility .

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